tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1160247-39-1
VCID: VC3363743
InChI: InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)Br)CC1
Molecular Formula: C18H24BrNO2
Molecular Weight: 366.3 g/mol

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.: 1160247-39-1

Cat. No.: VC3363743

Molecular Formula: C18H24BrNO2

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate - 1160247-39-1

Specification

CAS No. 1160247-39-1
Molecular Formula C18H24BrNO2
Molecular Weight 366.3 g/mol
IUPAC Name tert-butyl 5-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3
Standard InChI Key CDHOLYWZXHSSIC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)Br)CC1
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)Br)CC1

Introduction

Physico-chemical Properties

The physico-chemical properties of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate are crucial for understanding its behavior in various chemical and biological systems. These properties influence aspects such as solubility, stability, and potential interactions with biological targets.

Basic Properties

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is characterized by the following basic properties:

PropertyValue
Molecular FormulaC18H24BrNO2
Molar Mass366.29266 g/mol
CAS Number1160247-39-1
Boiling Point432.4±45.0 °C
Storage ConditionRoom Temperature

These fundamental properties provide essential information for handling and using the compound in laboratory settings . The relatively high boiling point suggests strong intermolecular forces, likely due to the presence of the bromine atom and the carbonyl group. The stability at room temperature facilitates storage and handling under standard laboratory conditions.

Structural Features

  • A spirocyclic core where the indene and piperidine rings share a common carbon atom

  • A bromine substituent at the 6-position of the indene ring

  • A tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen

  • A partially saturated indene ring (2,3-dihydroindene)

These structural features create a rigid, three-dimensional framework with specific spatial arrangements that can influence the compound's interactions with biological targets. The presence of the bromine atom provides an electronegative center that can participate in halogen bonding interactions, while the Boc group serves as a protecting group for the piperidine nitrogen and can be selectively removed under acidic conditions to enable further functionalization.

Structural Characteristics

Molecular Structure Analysis

The molecular structure of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate features a unique spirocyclic arrangement where two ring systems—a 2,3-dihydroindene and a piperidine—are joined at a single carbon atom, creating a rigid three-dimensional framework. This spiro junction serves as a conformational constraint that limits the rotational freedom of the molecule, potentially enhancing its selectivity for biological targets.

The bromine substituent at the 6-position of the indene ring introduces electronic effects that influence the electron distribution across the aromatic system. The presence of this halogen atom creates an electron-withdrawing effect through both inductive and resonance mechanisms, altering the reactivity of the aromatic ring and providing a site for potential functionalization through various cross-coupling reactions.

The tert-butyl carbamate group attached to the piperidine nitrogen serves as a protecting group that modifies the basicity of the nitrogen atom and provides steric bulk that can influence the compound's conformation and interactions. This functional group can be selectively removed under acidic conditions, revealing the secondary amine for further chemical modifications.

Conformational Analysis

The spirocyclic structure of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate imposes conformational constraints that limit the flexibility of the molecule. The piperidine ring typically adopts a chair conformation, while the dihydroindene portion maintains a relatively planar arrangement in the aromatic region with a slight puckering in the saturated portion of the five-membered ring.

These conformational characteristics have important implications for the compound's biological activities, as they determine the three-dimensional presentation of key functional groups that may interact with biological targets. The rigid framework can potentially enhance binding affinity and selectivity by reducing the entropic penalty associated with adopting a bioactive conformation.

Synthesis and Chemical Transformations

Chemical Reactivity

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate can undergo various chemical transformations that leverage its functional groups:

  • Deprotection of the Boc group under acidic conditions to reveal the secondary amine

  • Cross-coupling reactions (e.g., Suzuki, Sonogashira) utilizing the bromine substituent

  • Reduction of the partially unsaturated indene ring

  • Functional group interconversions at the carbamate moiety

These transformations highlight the compound's versatility as a synthetic intermediate for the preparation of more complex molecules with potential biological activities. The ability to selectively modify specific positions of the molecule enables the creation of diverse chemical libraries for structure-activity relationship studies.

Comparison with Similar Compounds

Structural Analogs

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate belongs to a family of related compounds that share the spirocyclic dihydrospiro[indene-1,4'-piperidine] core structure but differ in their substitution patterns. Comparing these analogs provides insights into the influence of specific structural modifications on physical properties and potential biological activities.

CompoundCAS NumberMolecular FormulaMolar Mass (g/mol)Key Structural Difference
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate1160247-39-1C18H24BrNO2366.29Bromine at 6-position
tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate1160247-40-4C18H24BrNO2366.30Bromine at 5-position
tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate2245084-46-0C18H21BrFNO3398.30Additional fluoro and oxo groups
2,3-Dihydrospiro[indene-1,4'-piperidine]428-38-6C13H17N187.29No bromine or carboxylate group

This comparison highlights the subtle structural differences between closely related compounds . The position of substituents (e.g., bromine at the 5- versus 6-position) and the presence of additional functional groups (e.g., fluoro, oxo) can significantly influence the compound's properties and potential applications.

Research and Development Status

Current Research Directions

Current research involving tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate and related compounds focuses on several key areas:

  • Development of efficient synthetic methodologies for constructing the spirocyclic framework

  • Exploration of chemical transformations that leverage the compound's functional groups

  • Investigation of potential biological activities, particularly in relation to neurological pathways

  • Structure-activity relationship studies to optimize properties for specific applications

These research directions reflect the compound's potential utility as both a synthetic intermediate and a lead compound for drug discovery efforts. The unique structural features of spirocyclic compounds continue to attract interest in medicinal chemistry research, driving ongoing investigations into their properties and applications.

Future Perspectives

Future research on tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate may explore several promising directions:

  • Detailed pharmacological evaluations to elucidate specific biological targets and activities

  • Development of focused libraries of derivatives for structure-activity relationship studies

  • Exploration of novel synthetic approaches to improve efficiency and scalability

  • Investigation of potential applications beyond medicinal chemistry, such as in materials science

These future perspectives highlight the ongoing interest in spirocyclic compounds and their potential contributions to various fields of research and development. The unique structural features and reactivity profile of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate position it as a valuable building block for continued exploration in chemistry and biology.

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